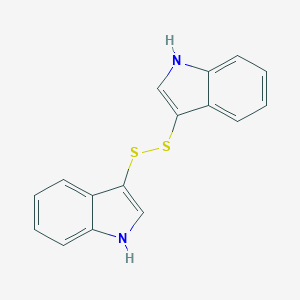

3,3'-Diindolyl Disulphide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds such as 3-sulfenyl- and 3-selenylindoles demonstrates the potential methods that could be adapted for synthesizing 3,3'-Diindolyl Disulphide. These compounds are synthesized via a palladium/copper-catalyzed crossing coupling of N,N-dialkyl-ortho-iodoanilines and terminal alkynes, followed by electrophilic cyclization in the presence of n-Bu(4)NI, which is crucial for the cyclization process, yielding various derivatives in good to excellent yields (Chen, Cho, Shi, & Larock, 2009).

Molecular Structure Analysis

Studies on the molecular structure of similar disulfide compounds, such as di-t-butylsulphide, have been conducted using gas electron diffraction, revealing detailed bond lengths and angles that reflect steric hindrance effects between groups (Tsuboyama, Konaka, & Kimura, 1985). Such analyses are essential for understanding the structural properties of 3,3'-Diindolyl Disulphide.

Chemical Reactions and Properties

Reactions involving disulfides, such as the iodine-mediated electrophilic cyclization of 2-alkynylanilines with disulfides, offer insights into the chemical reactivity of 3,3'-Diindolyl Disulphide. These reactions proceed in the presence of I2, highlighting the reactivity of disulfides in forming sulfenylindoles under specific conditions (Tao, Liu, Zhou, & Li, 2012).

Physical Properties Analysis

The determination of disulphide bonds in proteins using techniques such as sodium borohydride reduction and 5,5′-dithiobis(2-nitrobenzoic) acid exchange provides a methodological basis for analyzing the physical properties of disulfide-containing compounds like 3,3'-Diindolyl Disulphide (Cavallini, Graziani, & Dupré, 1966).

Chemical Properties Analysis

The chemical properties of disulfide bonds, crucial for the structural and functional integrity of many proteins, suggest that 3,3'-Diindolyl Disulphide could play a significant role in similar biochemical processes. Studies on the distribution and effect of disulfides on protein conformation provide insights into the broader implications of disulfide bond chemistry (Janatova, 1986).

Applications De Recherche Scientifique

Disulphide-Thiol Chemistry for Drug Delivery : The chemistry of disulphides, including 3,3'-Diindolyl Disulphide, provides versatile tools for macromolecular design and synthesis. These compounds have potential applications in creating polyfunctional materials for specialized drug delivery and biological therapeutics (Kgesa et al., 2015).

Antifungal Properties : 3,3'-Diindolyl Disulphide derivatives, such as 3,3'-diindolyl-2,2'-tetrasulfide, have shown significant potential as antifungal agents against various human and plant diseases. They exhibit marked activity against dermatophytes and Botrytis cinerea, a plant pathogen (Montanari et al., 1981).

Semiconducting to Metallic Transition : Pressure-induced transition in multilayered molybdenum disulphide, a related compound, allows for novel device development by coupling mechanical, electrical, and optical properties. This finding has implications for semiconductor technology and device applications (Nayak et al., 2014).

Reversible Disulphide Formation in Polymers : Reversible disulphide formation in polymer networks, similar to the chemistry of 3,3'-Diindolyl Disulphide, is being researched for advanced applications such as drug delivery vehicles, bioartificial implants, and self-healing polymers (Gyarmati et al., 2013).

Role in Protein Folding and Stability : In prokaryotes, disulphide bond formation plays a crucial role in protein folding and stability. Compounds like 3,3'-Diindolyl Disulphide can be relevant in understanding and manipulating these processes (Bardwell, 1994).

Thiolation of Proteins : The chemistry involving disulphides is used for thiolation of proteins and reversible protein-protein conjugation. This has important applications in biochemical and pharmaceutical research (Carlsson et al., 1978).

Safety And Hazards

Propriétés

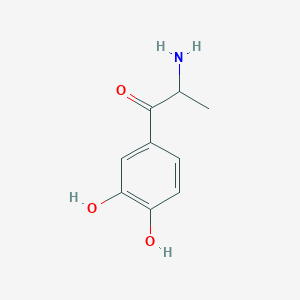

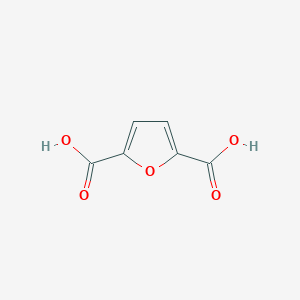

IUPAC Name |

3-(1H-indol-3-yldisulfanyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2S2/c1-3-7-13-11(5-1)15(9-17-13)19-20-16-10-18-14-8-4-2-6-12(14)16/h1-10,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBHHSOOWJVMMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SSC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395128 | |

| Record name | 3,3'-Diindolyl Disulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-Diindolyl Disulphide | |

CAS RN |

61830-39-5 | |

| Record name | 3,3'-Diindolyl Disulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol](/img/structure/B16222.png)

![4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one](/img/structure/B16230.png)

![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)